9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
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Overview
Description
9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including a biphenyl moiety, an ethoxy group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of biphenyl-4-isocyanide and diethyl 2-bromo-2-(4-phenylbut-3-yn-1-yl)malonate in dimethylformamide can be reacted under irradiation with a blue LED strip for 24 hours at room temperature using fac-Tris(2-phenylpyridine)iridium(III) as a photocatalyst and Na2HPO4 .
Industrial Production Methods
advancements in green chemistry and sustainable processes may offer potential routes for large-scale synthesis in the future .
Chemical Reactions Analysis
Types of Reactions
9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its complex structure and functional groups.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Quinoline derivatives, like chloroquine and quinine, are known for their antimalarial and antimicrobial properties.
Uniqueness
What sets 9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione apart is its combination of multiple functional groups and heterocyclic rings, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C28H22N2O3S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
13-ethoxy-7,7-dimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C28H22N2O3S2/c1-4-33-19-14-20-22-25(28(2,3)29-23(20)21(15-19)24(31)26(29)32)35-30(27(22)34)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,4H2,1-3H3 |
InChI Key |
MAJROHMHYMWDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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